![molecular formula C25H24O4 B14431405 2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate CAS No. 82408-97-7](/img/structure/B14431405.png)
2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound that features a biphenyl group, a phenoxy group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The biphenyl group is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated biphenyl is then reacted with a phenol derivative to form the phenoxy group.
Esterification: The final step involves the esterification of the phenoxy compound with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficiency and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets. The biphenyl and phenoxy groups can interact with enzymes or receptors, modulating their activity. The acetate ester may also play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenoxybiphenyl: Shares the biphenyl and phenoxy groups but lacks the acetate ester.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the acetate ester.
Phenyl acetate: Contains the acetate ester but lacks the biphenyl and phenoxy groups.
Uniqueness
2-{4-[3-([1,1’-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its combination of biphenyl, phenoxy, and acetate ester groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
82408-97-7 |
|---|---|
Molekularformel |
C25H24O4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-[4-[3-oxo-3-(4-phenylphenyl)propyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C25H24O4/c1-19(26)28-17-18-29-24-14-7-20(8-15-24)9-16-25(27)23-12-10-22(11-13-23)21-5-3-2-4-6-21/h2-8,10-15H,9,16-18H2,1H3 |
InChI-Schlüssel |
FAVNNAAUXJJEQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


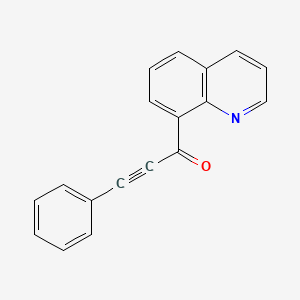
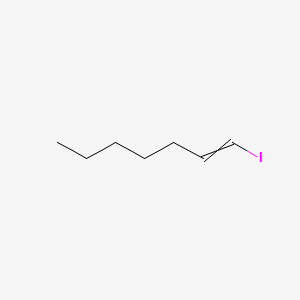
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)


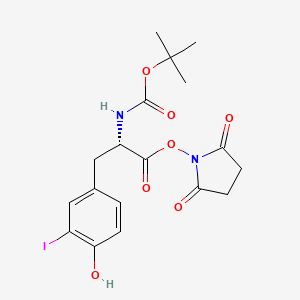
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)


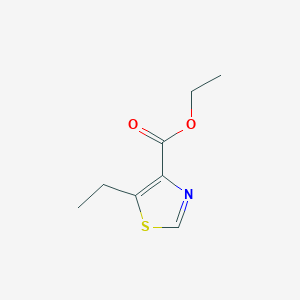

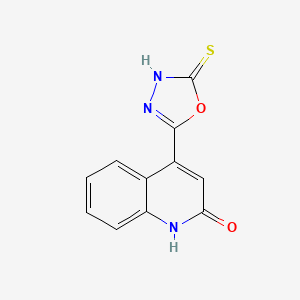
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

